molecular formula C15H11Cl2N5OS B3615678 N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B3615678
M. Wt: 380.3 g/mol
InChI Key: VUBHJUATEYUDET-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a phenyl-tetrazole moiety, and a sulfanyl-acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the dichlorophenyl amine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of the phenyl-tetrazole moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS/c16-10-6-7-12(17)13(8-10)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBHJUATEYUDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(2,5-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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